molecular formula C11H12O3 B2454974 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran CAS No. 1935179-14-8

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran

Cat. No. B2454974
CAS RN: 1935179-14-8
M. Wt: 192.214
InChI Key: RFLDIRUTBNCJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran, also known as DBF, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DBF is a bicyclic compound that contains a benzofuran ring and a dioxolane ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression, and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of oxidative stress and inflammation. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its instability under acidic conditions and its low bioavailability, which may limit its therapeutic potential.

Future Directions

For research on 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran include the optimization of its synthesis method and the development of more potent analogs. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound may also have potential as a therapeutic agent in other diseases, such as metabolic disorders and neurodegenerative diseases.

Synthesis Methods

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran can be synthesized using several methods, including the reaction of 1,2-dihydro-2-oxo-1-pyridinyl acetate with 2,3-dihydrobenzofuran in the presence of a base, or the reaction of 2-hydroxy-2,3-dihydrobenzofuran with ethyl glyoxylate in the presence of a base. The yield of this compound can be improved by using a solvent such as acetonitrile or toluene and by optimizing reaction conditions such as temperature and reaction time.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran has been studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the aggregation of β-amyloid, a protein that is associated with Alzheimer's disease, and to protect dopaminergic neurons, which are affected in Parkinson's disease.

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLDIRUTBNCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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